molecular formula C9H9ClO5S B8670447 2-Chloro-4-ethylsulfonyl-3-hydroxybenzoic Acid CAS No. 105917-79-1

2-Chloro-4-ethylsulfonyl-3-hydroxybenzoic Acid

Cat. No. B8670447
Key on ui cas rn: 105917-79-1
M. Wt: 264.68 g/mol
InChI Key: VBTOBUQQWPCYGH-UHFFFAOYSA-N
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Patent
US04966998

Procedure details

A solution of the 4-ethylsulfonyl-2,3-dichlorobenzoic acid prepared in Example 3 (0.35 mole) in 500 ml of 20% sodium hydroxide was heated at reflux for 7 hours. After cooling, the aqueous solution was acidified with concentrated hydrochloric acid and extracted twice with ethyl acetate. The ethyl acetate extracts were combined, dried over magnesium sulfate, and concentrated in vacuo to afford the crude acid. Recrystallization of the crude acid from ethyl acetate afforded the desired pure acid as white crystals. m.p. 188°-192° C.
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([Cl:15])[C:7]=1Cl)(=[O:5])=[O:4])[CH3:2].Cl.[OH-:18].[Na+]>>[Cl:15][C:8]1[C:7]([OH:18])=[C:6]([S:3]([CH2:1][CH3:2])(=[O:5])=[O:4])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0.35 mol
Type
reactant
Smiles
C(C)S(=O)(=O)C1=C(C(=C(C(=O)O)C=C1)Cl)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude acid
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude acid from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1O)S(=O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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